Home > Products > Screening Compounds P89600 > N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide - 2034230-11-8

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide

Catalog Number: EVT-2813224
CAS Number: 2034230-11-8
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

Compound Description: PF-06747775 (chemical name: (3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) is a potent, irreversible inhibitor of specific epidermal growth factor receptor (EGFR) mutations, including T790M. It is designed to combat resistance mechanisms that limit the effectiveness of first-generation EGFR inhibitors in treating non-small-cell lung cancer (NSCLC). [] PF-06747775 exhibits selectivity for mutant EGFR over wild-type EGFR and possesses favorable pharmacokinetic properties. []

Reference:

MK-8033

Compound Description: MK-8033 (chemical name: 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide) is a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, which are implicated in cancer development. [] Importantly, MK-8033 exhibits preferential binding to the activated conformation of c-Met. [] This selectivity for the activated state is a desirable feature for kinase inhibitors.

Relevance: Similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, MK-8033 incorporates a 1-methyl-1H-pyrazol-4-yl group as part of its structure. [] The presence of this common structural element suggests potential similarities in their binding modes or interactions with specific targets, despite differences in their overall structures and biological targets.

Reference:

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent inhibitor of the glycine transporter 1 (GlyT1), which plays a role in regulating glycine levels in the brain. [] GlyT1 inhibitors are investigated for their potential therapeutic benefits in treating schizophrenia. []

Relevance: This GlyT1 inhibitor and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide share the 1H-pyrazol-4-yl scaffold as a common structural feature, although with different substituents at the 1-position of the pyrazole ring (ethyl vs. methyl). [] This structural similarity suggests that both compounds might exhibit similar binding interactions with target proteins.

Reference:

PF-06459988

Compound Description: PF-06459988 (chemical name: 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one) is an irreversible inhibitor designed to target T790M-containing EGFR mutants. It demonstrates high potency and specificity towards these drug-resistant mutants, while sparing wild-type EGFR. []

Relevance: This compound and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide share the 1-methyl-1H-pyrazol-4-yl moiety. [] This structural similarity suggests a potential for overlapping binding interactions with certain target proteins.

Reference:

AZD4205

Compound Description: AZD4205 (chemical name: (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide) is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a crucial player in cytokine signaling. [] AZD4205 is investigated for its potential in treating cancers associated with constitutive activation of JAK/STAT pathways. []

Relevance: AZD4205 and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide both incorporate the 1-methyl-1H-pyrazol-4-yl structural motif. [] This shared feature suggests a potential for common binding interactions with specific target proteins.

Reference:

Substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1 H -pyrazol-4-yl)-1,5-dioxa-2 H -phenanthren-6-ones

Compound Description: This series of compounds incorporates both substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1 H -pyrazol-4-yl)-1,5-dioxa-2 H -phenanthren-6-ones and pyrazoline moieties, aiming to combine the potential antimicrobial activity of both chemical classes. []

Relevance: Although structurally distinct from N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, this series highlights the significance of incorporating a pyrazole ring system in drug design, particularly for targeting antimicrobial activity. []

Reference:

Compound Description: This series of compounds, synthesized via a one-pot Hantzsch condensation, was designed as potential antimicrobial and antioxidant agents. [] The design incorporates various arylthiazole and chromenone moieties, exploring the potential of these groups for biological activity.

Relevance: These compounds, like N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, highlight the utility of the pyrazole scaffold in medicinal chemistry. [] The presence of this heterocycle in compounds with diverse biological activities suggests its potential as a versatile building block for drug discovery.

Reference:

Properties

CAS Number

2034230-11-8

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide

Molecular Formula

C18H19N5O2

Molecular Weight

337.383

InChI

InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24)

InChI Key

MIIMDPYWGFSEGC-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.